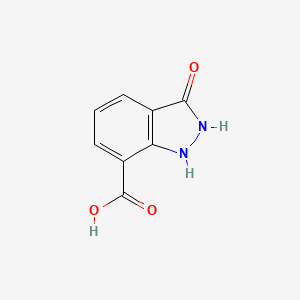

3-Oxo-2,3-dihydro-1h-indazole-7-carboxylic acid

Description

Properties

IUPAC Name |

3-oxo-1,2-dihydroindazole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-4-2-1-3-5(8(12)13)6(4)9-10-7/h1-3H,(H,12,13)(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYMFKQYOGIKIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601242322 | |

| Record name | 2,3-Dihydro-3-oxo-1H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787580-95-4 | |

| Record name | 2,3-Dihydro-3-oxo-1H-indazole-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=787580-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-3-oxo-1H-indazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2,3-dihydro-1h-indazole-7-carboxylic acid typically involves the cyclization of ortho-aminobenzacetamides or ortho-aminobenzacetates under the action of diazotization reagents . This method is known for its operational simplicity, mild reaction conditions, rapid reaction rates, and high yields .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

-

Esterification : Reacts with alcohols under acid catalysis (e.g., H₂SO₄) or coupling agents like DCC/DMAP to form esters.

Example: Reaction with methanol yields methyl 3-oxo-2,3-dihydro-1H-indazole-7-carboxylate . -

Amide Formation : Activation with thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to an acyl chloride, which reacts with amines to produce amides .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux, 12h | Methyl ester | 85% | |

| Amide Synthesis | SOCl₂, then NH₂R, THF, 0°C→RT | 3-Oxo-2,3-dihydro-1H-indazole-7-carboxamide | 78% |

Reduction Reactions

The 3-oxo group is selectively reduced to a hydroxyl group:

-

Catalytic Hydrogenation : Using H₂ and Pd/C in ethanol at 50°C yields 3-hydroxy-2,3-dihydro-1H-indazole-7-carboxylic acid .

-

Chemical Reduction : LiAlH₄ in THF reduces the ketone to a secondary alcohol .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ketone Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 50°C | 3-Hydroxy derivative | 90% | |

| LiAlH₄, THF, 0°C→RT | 3-Hydroxy derivative | 82% |

Electrophilic Aromatic Substitution

The indazole ring undergoes directed substitution:

-

Halogenation : Bromination with Br₂/FeBr₃ at position 4 or 5, guided by the electron-withdrawing carboxylic acid .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups predominantly at position 5 .

Cyclization and Ring-Opening Reactions

The keto group participates in cyclocondensation:

-

Hydrazine Cyclization : Reacts with hydrazine hydrate to form fused triazole derivatives.

-

Ring-Opening : Treatment with strong bases (e.g., NaOH) under reflux cleaves the pyrazole ring, yielding substituted aniline derivatives .

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group:

-

Thermal Decarboxylation : Heating at 200°C under N₂ produces 3-oxo-2,3-dihydro-1H-indazole .

-

Acid-Mediated Decarboxylation : H₂SO₄ at 150°C yields the same product .

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thermal Decarboxylation | 200°C, N₂, 3h | 3-Oxo-2,3-dihydro-1H-indazole | 75% | |

| Acid Decarboxylation | H₂SO₄ (conc.), 150°C, 2h | 3-Oxo-2,3-dihydro-1H-indazole | 80% |

Oxidation Reactions

The indazole core resists oxidation, but side chains are reactive:

Scientific Research Applications

3-Oxo-2,3-dihydro-1h-indazole-7-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Oxo-2,3-dihydro-1h-indazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-Oxo-2,3-dihydro-1H-indazole-7-carboxylic acid

- Synonyms: 1H-Indazole-7-carboxylic acid, 2,3-dihydro-3-oxo-; 3-Keto-2,3-dihydroindazole-7-carboxylic acid

- CAS Number : 787580-95-4

- Molecular Formula : C₈H₆N₂O₃

- Molecular Weight : 178.14 g/mol (calculated from formula; a typographical error in one source reported 182.15 g/mol) .

Physicochemical Properties :

- Appearance : White to gray crystalline powder .

- Melting Point : 184–186°C .

- Solubility: Slightly soluble in water; soluble in methanol, dimethyl sulfoxide (DMSO) .

Comparison with Structurally Similar Compounds

A systematic comparison with analogues highlights critical differences in substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Core Structure Differences :

- Indazole vs. Indole : Indazole (two adjacent nitrogen atoms in the bicyclic structure) offers greater aromatic stability and hydrogen-bonding capacity compared to indole, making it preferable in kinase inhibitor design . Indole derivatives, such as 7-chloro-3-methyl-1H-indole-2-carboxylic acid, are more common in natural product-inspired drug candidates .

Substituent Effects :

- Position of Carboxylic Acid : The 7-carboxy isomer (target compound) exhibits distinct reactivity compared to the 5-carboxy analogue (CAS 787580-93-2), as the latter’s COOH group sterically hinders electrophilic substitution at adjacent positions .

- Halogen and Alkyl Groups : Chlorine (e.g., in 7-chloro-3-methyl-1H-indole-2-carboxylic acid) enhances electronegativity and binding affinity to hydrophobic enzyme pockets, while methyl groups (e.g., 2-methyl-3-oxo analogue) improve metabolic stability .

Physicochemical Properties :

- Solubility : The target compound’s slight water solubility contrasts with the hydrochloride salt of 3-phenyl-1H-indazole-7-carboxylic acid, which is more ionizable and water-soluble .

- Melting Points : Bulky substituents (e.g., diphenyl in the indole derivative) correlate with higher melting points due to enhanced crystal packing .

Applications in Drug Discovery :

- The target compound’s keto group enables facile derivatization via nucleophilic attack, making it versatile in synthesizing fused heterocycles . In contrast, indole derivatives like 7-chloro-3-methyl-1H-indole-2-carboxylic acid are often used in antimicrobial agents due to their structural resemblance to tryptophan .

Research Findings and Trends

- Synthetic Utility : Palladium-catalyzed cross-coupling (e.g., Suzuki reaction) is widely employed for introducing aryl groups to indazole cores, as seen in 3-phenyl-1H-indazole-7-carboxylic acid synthesis .

- Pharmacological Potential: Indazole derivatives show promise in targeting cyclin-dependent kinases (CDKs), while indole-carboxylic acids are explored for anti-inflammatory properties .

- Safety Considerations: Limited safety data for the target compound necessitate caution, whereas 7-chloro-3-methyl-1H-indole-2-carboxylic acid has established SDS guidelines .

Biological Activity

3-Oxo-2,3-dihydro-1H-indazole-7-carboxylic acid, also known as 1H-indazole-7-carboxylic acid, is an organic compound that has garnered attention for its potential biological activities , particularly in the fields of anti-inflammatory , antimicrobial , and anticancer research. This article synthesizes current findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C₉H₇N₃O₃

- Molecular Weight : 178.14 g/mol

- Appearance : White to gray crystalline powder

- Melting Point : 184–186 °C

- Solubility : Slightly soluble in water; readily soluble in organic solvents like methanol and dimethyl sulfoxide .

The biological activity of this compound is thought to involve interactions with various biological macromolecules, including proteins and nucleic acids. Preliminary studies suggest that this compound may inhibit certain enzymes or pathways involved in inflammation and cancer progression.

Potential Targets

- Poly(ADP-ribose) polymerase (PARP) : Some derivatives have shown selective inhibition of PARP-1, which is involved in DNA repair mechanisms. This inhibition can be beneficial in cancer therapy, particularly for tumors with defective DNA repair pathways .

- Mitogen-Activated Protein Kinases (MAPKs) : Research indicates potential interactions with MAPK signaling pathways, which are crucial for cell proliferation and survival .

Anti-inflammatory Activity

Studies have indicated that this compound may possess anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and pathways such as NF-κB .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Initial findings suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be elucidated .

Anticancer Potential

Research into the anticancer properties of this compound is ongoing. Its ability to inhibit PARP suggests a role in treating cancers associated with BRCA mutations. In vitro studies have shown promising results against several human tumor cell lines .

Case Studies and Research Findings

Synthesis Methods

The synthesis of this compound can be achieved through various chemical methods, which include cyclization reactions involving indazole derivatives and carboxylic acids. Understanding these synthetic pathways is crucial for developing analogs with enhanced biological activities.

Q & A

Q. What are the established synthetic routes for 3-Oxo-2,3-dihydro-1H-indazole-7-carboxylic acid, and what are their key reaction conditions?

Answer: Two primary methods are documented:

- Condensation Reactions : Refluxing 3-formyl-indole precursors with sodium acetate in acetic acid (3–5 hours) yields crystalline products. This method requires precise stoichiometric ratios (e.g., 0.1 mol substrate, 0.11 mol aldehyde) and recrystallization from DMF/acetic acid mixtures for purification .

- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling of brominated indazole intermediates (e.g., 1-tert-butyl-7-ethyl 3-bromoindazole-1,7-dicarboxylate) with boronic acids (e.g., phenylboronic acid) under basic conditions (Na₂CO₃) and inert atmospheres. Catalyst systems like Pd(OAc)₂/triphenylphosphine are critical for efficiency .

Q. How is the structural identity of this compound confirmed post-synthesis?

Answer:

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the indazole scaffold and carboxylic acid moiety.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₉H₆N₂O₃, MW 190.16) .

- X-ray Crystallography : Resolves tautomeric forms (e.g., 3-oxo vs. 3-hydroxy) and hydrogen-bonding networks in solid-state structures .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Answer:

- Catalyst Optimization : Increase Pd loading (0.05–0.1 eq) and use ligand additives (e.g., SPhos) to enhance cross-coupling efficiency .

- Solvent Systems : Replace acetic acid with mixed solvents (e.g., ethanol/water) to improve solubility and reduce side reactions .

- Temperature Control : Lower reflux temperatures (80–90°C) minimize decomposition of acid-sensitive intermediates .

Q. What computational strategies predict the biological activity of this compound derivatives?

Answer:

- Molecular Docking : Models interactions with target proteins (e.g., PARP1) by aligning the carboxylic acid group with adenosine-binding pockets. Key residues (e.g., Ser904, Tyr907) are prioritized for hydrogen bonding .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups at C-3) with inhibitory potency using Hammett constants and multivariate regression .

Q. How can contradictions in bioactivity data across studies be resolved?

Answer:

- Orthogonal Assays : Validate PARP inhibition using both enzymatic (e.g., NAD⁺ depletion) and cellular assays (e.g., BRCA-mutant cell line viability) to rule out assay-specific artifacts .

- Standardized Conditions : Control variables like ATP concentration (10 µM) and pH (7.4) to ensure reproducibility.

- Metabolic Stability Tests : Assess compound stability in microsomal preparations to differentiate intrinsic activity from pharmacokinetic confounding .

Data Contradiction Analysis

Q. How to interpret conflicting SAR data for this compound analogs?

Answer:

- Structural Rigidity : Tautomerism (3-oxo vs. 3-hydroxy forms) may alter binding modes. Use X-ray crystallography to resolve dominant tautomers in solution .

- Solubility Effects : Poor aqueous solubility of methyl esters (e.g., ethyl carboxylate derivatives) can artificially reduce cellular activity. Compare free acid vs. ester prodrug formulations .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.